4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Pyrazoles, which include the “4,6-dihydro-2H-pyrazol-3-yl” moiety in your compound, are considered privileged scaffolds in medicinal chemistry . They are of great interest due to their broad spectrum of biological activities . Pyridopyrimidines, which are similar to the “thieno[3,4-c]pyrazol” part of your compound, are also of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazonoyl halides with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides . For pyridopyrimidines, various synthetic protocols have been reported .Molecular Structure Analysis
The molecular structure of these compounds often consists of planar rings with various substituents . The structures are usually elucidated based on elemental analysis, spectral data (IR, 1H-NMR, 13C-NMR, HRMS), and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific substituents and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized using techniques like IR, 1H-NMR, 13C-NMR, HRMS, and melting point analysis .Scientific Research Applications
Antitumor Activity
Benzamide derivatives, such as MS-27-275, have been investigated for their ability to inhibit histone deacetylase (HDA), showing marked in vivo antitumor activity against human tumors. This indicates a potential for compounds like the one to act through HDA inhibition, offering a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Fluorinated Pyrazoles in Medicinal Chemistry
The development of fluorinated pyrazoles with additional functional groups for further functionalization highlights their importance as building blocks in medicinal chemistry. These compounds, through sophisticated synthetic strategies, offer diverse applications in drug development and biological research (Surmont et al., 2011).
Antimicrobial and Antioxidant Activities
Derivatives of fluorobenzothiazoles and pyrazoles have been synthesized and shown to possess significant antimicrobial and antioxidant activities. This suggests that structurally related compounds could serve as leads for developing new antimicrobial agents with potential benefits beyond traditional antibiotic therapies (Raparla et al., 2013).
Antidiabetic Agents
Fluoropyrazolesulfonylurea and thiourea derivatives have been prepared as hypoglycemic agents, indicating a potential application of similar compounds in the treatment of diabetes. These compounds, through their action on enzymatic pathways, could offer new avenues for antidiabetic therapy (Faidallah et al., 2016).
Antiviral Activity Against Bird Flu
Novel benzamide-based 5-aminopyrazoles and their derivatives have shown significant antiviral activities against bird flu influenza (H5N1), suggesting that similar compounds could contribute to the development of new antiviral drugs, especially for strains of viruses that are difficult to treat with existing medications (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-12-2-8-15(9-3-12)23-18(16-10-26(25)11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVHJQMUWQTOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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